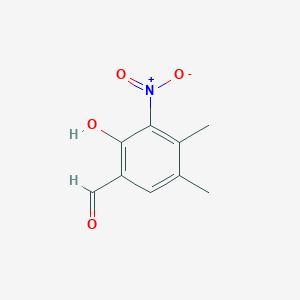

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Description

Elucidating the Significance of Substituted Nitrobenzaldehyde Frameworks in Contemporary Organic Synthesis

Substituted nitrobenzaldehyde frameworks are pivotal intermediates in the synthesis of a wide array of complex organic molecules. The presence of the electron-withdrawing nitro group and the reactive aldehyde function on an aromatic scaffold makes them valuable precursors for constructing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. For instance, 2-nitrobenzaldehyde (B1664092) is a key starting material in the production of drugs like Nifedipine, a calcium channel blocker used to treat cardiovascular diseases. chem-soc.si The strategic placement of additional substituents, such as hydroxyl and alkyl groups, further modulates the electronic properties and steric environment of the molecule, allowing for fine-tuning of its reactivity and enabling the synthesis of highly specific target structures.

The utility of these frameworks extends to the formation of Schiff bases, which are compounds formed by the condensation of an aldehyde with a primary amine. nsc.ruomu.edu.tr These Schiff bases and their metal complexes exhibit a range of interesting properties, including applications in catalysis, materials science, and as analytical reagents. The inherent functionality of substituted nitrobenzaldehydes provides a versatile platform for multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, which allows for the rapid assembly of complex molecular architectures from simple starting materials. mdpi.com

The Synergistic Role of Hydroxyl, Alkyl, Nitro, and Aldehyde Functional Groups in Governing Molecular Reactivity

The chemical behavior of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is a direct consequence of the interplay between its four distinct functional groups: hydroxyl (-OH), dimethyl (-CH₃), nitro (-NO₂), and aldehyde (-CHO).

Hydroxyl Group (-OH): As an ortho-directing group, the hydroxyl group activates the benzene (B151609) ring towards electrophilic substitution and influences the position of incoming substituents. Its ability to form intramolecular hydrogen bonds with the adjacent aldehyde and nitro groups significantly impacts the molecule's conformation and reactivity. This hydrogen bonding can affect properties such as melting point and solubility.

Alkyl Groups (-CH₃): The two methyl groups at the 4 and 5 positions are electron-donating through an inductive effect. They increase the electron density of the benzene ring, which can influence the rate and orientation of electrophilic aromatic substitution reactions.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. It deactivates the benzene ring towards electrophilic substitution and is a meta-directing group. However, its position relative to the activating hydroxyl group leads to a complex pattern of reactivity. The nitro group also plays a crucial role in the reactivity of the aldehyde, making the aldehydic proton more acidic and influencing its condensation reactions.

Aldehyde Group (-CHO): The aldehyde group is the primary site for a wide range of chemical transformations. It readily undergoes nucleophilic addition reactions, condensation reactions to form Schiff bases and other derivatives, and can be oxidized to a carboxylic acid or reduced to an alcohol. ncert.nic.in The reactivity of the aldehyde is significantly modulated by the electronic effects of the other substituents on the ring.

Survey of Research Directions and Translational Applications of ortho-Hydroxy-nitrobenzaldehydes and their Analogs

Research into ortho-hydroxy-nitrobenzaldehydes and their analogs is a vibrant and expanding field. A significant area of investigation involves their use as building blocks for the synthesis of heterocyclic compounds and Schiff bases. nsc.ruomu.edu.trresearchgate.net These derivatives are explored for a variety of applications, including:

Antimicrobial Agents: Certain Schiff bases derived from substituted salicylaldehydes have shown promising antimicrobial activity. oatext.com

Anticancer Agents: The fluorescence properties of some nitrobenzaldehyde derivatives have been exploited in the development of potential anti-cancer agents. biosynth.com

Fluorescent Probes: The reaction of these aldehydes with other molecules can lead to the formation of fluorescent compounds, which can be used as probes in biological and chemical systems. biosynth.com

Catalysis: Metal complexes of Schiff bases derived from these aldehydes are investigated for their catalytic activity in various organic transformations.

Materials Science: These compounds are used in the synthesis of polymers and other materials with specific optical or electronic properties. For example, 2-nitrobenzaldehyde has been used in the preparation of photoremovable protecting groups. chemicalbook.com

The synthesis of these compounds often involves the nitration of the corresponding hydroxybenzaldehyde. A common method is the mixed-acid nitration using a mixture of concentrated sulfuric and nitric acids. oatext.com However, this can lead to mixtures of isomers, necessitating separation and purification steps.

Physicochemical Properties of Related Nitrobenzaldehyde Isomers

| Property | 2-Hydroxy-3-nitrobenzaldehyde (B105151) | 2-Hydroxy-4-nitrobenzaldehyde | 3-Nitrobenzaldehyde | 2-Nitrobenzaldehyde |

| Molecular Formula | C₇H₅NO₄ sigmaaldrich.comnih.gov | C₇H₅NO₄ biosynth.com | C₇H₅NO₃ nih.gov | C₇H₅NO₃ chemicalbook.com |

| Molecular Weight | 167.12 g/mol sigmaaldrich.comnih.gov | 167.12 g/mol biosynth.com | 151.12 g/mol nih.gov | 151.12 g/mol chemicalbook.com |

| Melting Point | 105-109 °C sigmaaldrich.com | --- | 58 °C | 42-44 °C chemicalbook.com |

| Boiling Point | --- | --- | 164 °C at 23 mmHg | 153 °C at 23 mmHg chemicalbook.com |

| CAS Number | 5274-70-4 sigmaaldrich.comnih.gov | 2460-58-4 biosynth.com | 99-61-6 nih.gov | 552-89-6 chemicalbook.com |

Interactive Data Table: Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(4-11)9(12)8(6(5)2)10(13)14/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXGMGDQNLSOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Chemical Reactivity and Advanced Derivatization Pathways

Aldehyde Moiety Reactivity and Condensation Chemistry

The formyl (aldehyde) group is a primary site of reactivity, readily participating in condensation reactions to form new carbon-nitrogen and carbon-carbon bonds.

Formation of Complex Schiff Bases and Imines with Diverse Primary Amines

The condensation of an aldehyde with a primary amine is a fundamental reaction that yields an imine, commonly referred to as a Schiff base. learncbse.inbyjus.com This reaction proceeds via nucleophilic addition of the amine to the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). learncbse.in The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. byjus.com

While specific studies on 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde are not prevalent, the reactivity of structurally similar nitro-hydroxybenzaldehydes is well-documented. For instance, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (a nitro derivative of vanillin) readily reacts with various substituted anilines to form the corresponding Schiff bases. jocpr.com Similarly, Schiff bases have been synthesized from 2-hydroxy-5-nitrobenzaldehyde (B32719) and p-nitrobenzaldehyde with various amines. ijtsrd.comresearchgate.net These reactions demonstrate the high propensity of the nitro-substituted hydroxybenzaldehyde scaffold to form imines. It is anticipated that this compound would react similarly with a diverse range of primary amines, including aliphatic and aromatic amines, to produce complex Schiff bases. The presence of the ortho-hydroxyl group can lead to the formation of Schiff base ligands capable of acting as bidentate chelating agents for metal ions.

Table 1: Examples of Schiff Base Synthesis with Related Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Product | Reference |

|---|---|---|---|

| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | ijtsrd.com |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Various Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives | jocpr.com |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | oatext.com |

Knoevenagel Condensation and Other Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. organic-chemistry.org The product is usually an α,β-unsaturated dicarbonyl or cyano-ester compound, which arises from a spontaneous dehydration of the initial aldol-type adduct. sigmaaldrich.com

Aromatic aldehydes, especially those bearing electron-withdrawing substituents like a nitro group, are excellent substrates for the Knoevenagel condensation. The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.org Although no specific examples utilizing this compound are reported in the surveyed literature, its structure suggests it would be a highly suitable candidate for this transformation. It would be expected to react with active methylene compounds such as malonic acid, diethyl malonate, or malononitrile (B47326) in the presence of a base like piperidine (B6355638) or pyridine (B92270) to yield the corresponding unsaturated products.

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Chemical Formula | Typical Product Type |

|---|---|---|

| Malonic Acid | CH₂(COOH)₂ | α,β-Unsaturated carboxylic acid (after decarboxylation) |

| Diethyl Malonate | CH₂(COOEt)₂ | α,β-Unsaturated diester |

| Malononitrile | CH₂(CN)₂ | α,β-Unsaturated dinitrile |

| Ethyl Cyanoacetate | NCCH₂COOEt | α,β-Unsaturated cyanoester |

Oxidation-Reduction Chemistry of the Formyl Group

The aldehyde functional group can readily undergo both oxidation and reduction.

Oxidation: The formyl group is easily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid will convert the aldehyde to the corresponding 2-hydroxy-4,5-dimethyl-3-nitrobenzoic acid. ncert.nic.in Milder oxidizing agents, often used to selectively oxidize aldehydes without affecting other functional groups, can also be employed.

Reduction: The formyl group can be reduced to a primary alcohol. This is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the aldehyde group to a hydroxymethyl group, yielding 2-(hydroxymethyl)-4,5-dimethyl-6-nitrophenol, without affecting the aromatic nitro group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group, leading to an amino alcohol derivative. Catalytic hydrogenation could also be employed, where conditions could be tuned to selectively reduce either the aldehyde or both the aldehyde and nitro groups.

Hydroxyl Group Transformations and Coordination Capabilities

The phenolic hydroxyl group offers another avenue for derivatization and is crucial for the molecule's ability to coordinate with metal ions.

Esterification, Etherification, and Phenolic Derivatizations

The acidic proton of the phenolic hydroxyl group can be replaced through various reactions, leading to esters and ethers.

Esterification: Phenols can be converted to esters by reacting them with acid chlorides or anhydrides in the presence of a base like pyridine or sodium hydroxide. This reaction would convert the hydroxyl group of this compound into an ester, for example, an acetate (B1210297) ester upon reaction with acetyl chloride.

Etherification: The formation of an ether (alkylation) is typically achieved via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride or sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. This would produce, for instance, 2-methoxy-4,5-dimethyl-3-nitrobenzaldehyde.

Exploration of Chelation and Complexation with Metal Ions

Compounds containing both a hydroxyl group and a carbonyl or imine group in an ortho position are renowned for their ability to act as bidentate chelating ligands for a wide array of metal ions. The hydroxyl oxygen and the aldehyde oxygen of this compound can coordinate to a metal center to form a stable six-membered ring.

This structural motif is present in many related compounds that have been shown to form stable metal complexes. For example, ligands derived from 2-hydroxy-3-nitrobenzaldehyde (B105151) and 2-hydroxy-5-nitrobenzaldehyde are used in coordination chemistry. researchgate.net Furthermore, the Schiff base derivatives of these compounds are particularly effective ligands, where the imine nitrogen and the phenolic oxygen act as the two coordination points. Metal complexes of Schiff bases derived from p-nitrobenzaldehyde have been prepared with Cu(II), Fe(II), Zn(II), and Mn(II). nih.gov It is therefore highly probable that this compound and its Schiff base derivatives can form stable complexes with various transition metals and lanthanide ions. researchgate.net These complexes often possess interesting magnetic, optical, or catalytic properties.

Table 3: Metal Complex Formation with Analogous Ligands

| Ligand Source | Metal Ion | Coordination Atoms | Reference |

|---|---|---|---|

| Schiff base of o-phenylenediamine (B120857) and p-nitrobenzaldehyde | Cu(II), Fe(II), Zn(II), Mn(II) | Imine Nitrogen, Amine Nitrogen | nih.gov |

| Schiff base of 2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol | La(III), Ce(III) | Phenolic Oxygen, Imine Nitrogen | researchgate.net |

| 2-Hydroxy-3-nitrobenzaldehyde | Various | Phenolic Oxygen, Aldehyde Oxygen |

Nitro Group Reactivity and its Influence on Aromatic System

Selective Reduction Pathways of the Nitro Group

The reduction of the nitro group is a pivotal transformation, often converting it into an amino group (-NH₂), which dramatically alters the electronic properties and synthetic utility of the molecule. The presence of other reducible functional groups, such as the aldehyde, presents a chemoselectivity challenge. However, specific reagents and conditions allow for the selective reduction of the nitro group.

The Zinin reduction, which utilizes sulfide (B99878) sources like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is a classic method for selectively reducing aromatic nitro groups in the presence of other functionalities. wikipedia.orgstackexchange.comechemi.com Mechanistic studies suggest that the reaction involves the nucleophilic attack of a sulfide or polysulfide ion on the nitro group. stackexchange.comechemi.com A significant rule for predicting selectivity in polynitro compounds is that a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.comechemi.com In this compound, the nitro group is ortho to the hydroxyl group, suggesting it would be the primary site of reduction under these conditions.

Catalytic hydrogenation is another powerful method. While standard catalysts like Pd/C or Raney-Ni can sometimes lack chemoselectivity, modern catalyst systems have been developed to overcome this. acs.orglookchem.com For instance, certain iron-based and manganese-based catalysts have shown high efficiency and selectivity for nitro group reduction, even in the presence of sensitive groups like aldehydes, esters, and nitriles. acs.orgnih.gov Similarly, biocatalytic approaches, such as using a hydrogenase enzyme on a carbon support, have demonstrated exceptional selectivity for nitro group hydrogenation under mild, aqueous conditions.

Other reagents can lead to different reduction products. For example, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine (B1172632) (R-NHOH).

Table 1: Selective Reduction Methods for Aromatic Nitro Groups

| Reagent/Catalyst System | Primary Product | Selectivity Notes | Citation(s) |

|---|---|---|---|

| Sodium Sulfide (Na₂S) / H₂S | Amine (-NH₂) | Zinin Reduction; Highly selective for nitro groups. Preferential reduction of nitro groups ortho to -OH or -OR groups. | wikipedia.orgstackexchange.comechemi.com |

| Iron (Fe) / HCl | Amine (-NH₂) | Bechamp Reduction; A classic method, though it uses harsh acidic conditions. | acs.org |

| Tin (Sn) / HCl | Amine (-NH₂) | Commonly used, but requires stoichiometric metal and strong acid. | nih.gov |

| Catalytic Hydrogenation (e.g., Mn or Fe catalysts) | Amine (-NH₂) | Modern base-metal catalysts offer high chemoselectivity for the nitro group over carbonyls and other functions under milder conditions. | acs.orgnih.gov |

| Sodium Borohydride (NaBH₄) / Ag/TiO₂ catalyst | Aryl Amine or N-Aryl Hydroxylamine | The product can be controlled based on the specific borohydride reagent used (e.g., NaBH₄ vs. NH₃BH₃). | nih.gov |

| Zinc (Zn) / NH₄Cl | Hydroxylamine (-NHOH) | Provides a pathway to partially reduced products. |

Comprehensive Analysis of Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group is a powerful electron-withdrawing group (EWG), which significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). quora.comnumberanalytics.com This deactivation stems from two primary electronic mechanisms: the inductive effect and the resonance effect. vaia.comlibretexts.org

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. vaia.com

Resonance Effect (-R or -M): The nitro group can delocalize the pi-electrons of the benzene (B151609) ring onto its own oxygen atoms, as shown in the resonance structures. This effect places a partial positive charge on the ortho and para positions of the ring, making them particularly unattractive to incoming electrophiles. vaia.comlibretexts.org

The combined -I and -R effects drastically reduce the nucleophilicity of the aromatic ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation much more difficult compared to benzene. Conversely, this decrease in electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present at the ortho or para position relative to the nitro group. numberanalytics.commsu.edu

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strong Deactivator |

| -OH (Hydroxyl) | Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Strong Activator |

| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | Hyperconjugation (Weakly Donating) | Weak Activator |

| -CHO (Aldehyde) | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Deactivator |

Reactivity and Functionalization of the Dimethyl Substituents

The two methyl groups at the C4 and C5 positions are not mere spectators. The carbon atoms of these alkyl groups that are directly attached to the aromatic ring are known as benzylic positions. libretexts.org These benzylic C-H bonds are weaker than typical alkane C-H bonds and are particularly susceptible to certain chemical transformations, most notably oxidation and free-radical halogenation. libretexts.org

Benzylic Oxidation: A common and synthetically useful reaction is the oxidation of the alkyl side-chains to carboxylic acids. msu.edulibretexts.org Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can convert the methyl groups into carboxylic acid groups. msu.edu Regardless of the length of the alkyl chain, the entire chain is typically cleaved, leaving a -COOH group attached directly to the ring, provided there is at least one benzylic hydrogen. This allows for the conversion of this compound into a dicarboxylic acid derivative. Milder and more selective methods using catalysts and oxidants like t-butyl hydroperoxide (TBHP) have also been developed. google.com

Benzylic Halogenation: The benzylic positions can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding a benzylic halide. These halide derivatives are versatile synthetic intermediates, readily participating in nucleophilic substitution reactions to introduce a wide variety of other functional groups.

The functionalization of these benzylic positions offers a route to further elaborate the molecular structure without directly modifying the more sensitive aldehyde or nitro-substituted ring system.

Table 3: Common Functionalization Reactions of Benzylic Methyl Groups

| Reaction Type | Reagents | Product Functional Group | Citation(s) |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H⁺, heat or H₂CrO₄ | Carboxylic Acid (-COOH) | msu.edulibretexts.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide (-CH₂Br) | libretexts.org |

| Catalytic Air-Oxidation | O₂, metal catalyst | Carboxylic Acid (-COOH) | msu.edugoogle.com |

Impact of Intramolecular Hydrogen Bonding on Molecular Conformation and Reactivity

A defining structural feature of this compound is the potential for strong intramolecular hydrogen bonding. The ortho positioning of the hydroxyl group relative to the aldehyde group facilitates the formation of a stable, six-membered quasi-aromatic ring. nih.govvedantu.comquora.com This occurs through a hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group (O-H···O=C).

This intramolecular hydrogen bond has several significant consequences:

Molecular Conformation: It locks the molecule into a near-planar conformation. This rigidity removes the conformational flexibility that might otherwise exist, influencing how the molecule packs in a crystal lattice and how it interacts with solvents or biological receptors.

Altered Reactivity: The hydrogen bond directly impacts the reactivity of both the hydroxyl and aldehyde groups. nih.govacs.orgrsc.org

The acidity of the phenolic proton is reduced because it is engaged in the hydrogen bond. rsc.org

The electron density on the carbonyl oxygen is increased, which can decrease its electrophilicity and thus its reactivity towards some nucleophiles compared to an un-bonded aldehyde. cdnsciencepub.com

Conversely, activation of the C=O bond can be enhanced in certain reactions because the hydrogen bond polarizes it. acs.org

Physicochemical Properties: The pre-occupation of the hydrogen bond donor (-OH) and acceptor (C=O) sites within the same molecule reduces the potential for intermolecular hydrogen bonding. quora.com This typically leads to lower boiling points and decreased solubility in protic solvents like water compared to isomers where intramolecular bonding is not possible (e.g., a para-hydroxy isomer). vedantu.comquora.com

Table 4: Effects of Intramolecular Hydrogen Bonding

| Property | Consequence of O-H···O=C Intramolecular Bond | Citation(s) |

|---|---|---|

| Molecular Geometry | Enforces a rigid, planar conformation. | |

| Reactivity of -OH | Decreased proton acidity; reduced ability to act as an intermolecular H-bond donor. | rsc.org |

| Reactivity of -CHO | Altered electrophilicity of the carbonyl carbon; potential for H-bond-assisted activation. | acs.orgcdnsciencepub.com |

| Physical Properties | Higher volatility and lower water solubility compared to isomers incapable of intramolecular H-bonding. | vedantu.comquora.com |

| Stability | Increased thermodynamic stability of the molecule due to the formation of a stable six-membered ring. | nih.govmdpi.com |

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Databases

A thorough search for experimental and analytical data for the chemical compound this compound has yielded no specific spectroscopic or structural information. Despite extensive queries across scientific databases for high-resolution nuclear magnetic resonance (NMR), infrared (IR) and Raman spectroscopy, high-resolution mass spectrometry (HRMS), single-crystal X-ray diffraction, and ultraviolet-visible (UV-Vis) spectroscopy, no published data for this specific molecule could be located.

The requested article, which was to be structured around the advanced spectroscopic characterization and structural elucidation of this compound, cannot be generated due to the absence of the necessary scientific data. The available search results pertain to structurally related but distinct compounds, such as isomers or analogues that lack the specific 4,5-dimethyl substitution pattern. Utilizing data from these different molecules would be scientifically inaccurate and misleading.

The absence of information suggests that this compound may be a novel compound that has not yet been synthesized or fully characterized, or that its analytical data has not been published in publicly accessible scientific literature. Therefore, the detailed analysis for each of the specified subsections—NMR, vibrational spectroscopy, mass spectrometry, X-ray crystallography, and UV-Vis spectroscopy—cannot be provided.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Reactivity Descriptors, and Spectroscopic Interpretations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to determine the electronic properties of molecules. Such calculations can provide insights into the molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. From these fundamental properties, various reactivity descriptors can be derived, including electronegativity, hardness, softness, and the Fukui function, which help in predicting the reactive sites of a molecule. mdpi.com Furthermore, DFT is instrumental in simulating vibrational (IR and Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data. nih.gov

A detailed literature search did not yield any specific DFT studies performed on 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde. While studies on similar molecules, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and 2-Hydroxyl-5-Nitrobenzaldehyde, have utilized DFT to analyze their structures and vibrational frequencies, no such data has been published for the title compound. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, identifying its stable and transient shapes. researchgate.net In solution, MD simulations are particularly valuable for exploring how a molecule interacts with solvent molecules and other solutes, providing a dynamic picture of intermolecular forces such as hydrogen bonding and van der Waals interactions.

No specific Molecular Dynamics (MD) simulation studies were found for this compound in the surveyed literature. General applications of MD simulations include the analysis of inhibitor adsorption on surfaces and the exploration of protein conformational changes, but none have focused on this particular small molecule in solution. researchgate.net

Studies on Proton Transfer Equilibria and Isotope Effects

Intramolecular proton transfer is a key process in many substituted salicylaldehydes, often leading to tautomeric equilibria that can be studied computationally. researchgate.netresearchgate.net Theoretical methods can elucidate the energetics of the proton transfer, the structure of the resulting tautomers, and the influence of substituents on the equilibrium. Additionally, computational studies can predict kinetic isotope effects, where the substitution of an atom with one of its isotopes alters the reaction rate, providing deep insight into reaction mechanisms.

A review of the available scientific literature indicates that no studies on proton transfer equilibria or isotope effects have been specifically conducted for this compound. Research in this area has focused on other salicylaldehyde (B1680747) derivatives, exploring how different substituents and environmental factors influence the proton transfer process. researchgate.netresearchgate.netnih.gov

Diversified Applications in Advanced Chemical Science and Engineering

Strategic Building Block in Medicinal Chemistry

The inherent reactivity of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde makes it a valuable starting material for the synthesis of complex organic molecules with significant potential in medicinal chemistry. The strategic placement of its functional groups allows for targeted modifications to enhance biological activity and explore new therapeutic avenues.

Development of Novel Hydrazone and Schiff Base Derivatives with Enhanced Bioactivity

The aldehyde functional group of this compound readily undergoes condensation reactions with hydrazines and primary amines to form hydrazones and Schiff bases, respectively. These derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. The resulting imine (-C=N-) linkage is crucial for their bioactivity, and the substituents on both the benzaldehyde (B42025) and the amine/hydrazine moieties can be systematically varied to fine-tune their pharmacological profiles.

While direct studies on derivatives of this compound are not extensively documented in publicly available literature, research on structurally similar nitro-substituted salicylaldehydes provides a strong indication of their potential. For instance, Schiff bases derived from other hydroxy-nitrobenzaldehydes have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group, in particular, is often associated with enhanced biological effects.

Table 1: Bioactivity of Schiff Base and Hydrazone Derivatives of Structurally Related Benzaldehydes

| Parent Aldehyde | Derivative Class | Observed Bioactivity |

| 2-Hydroxy-3-nitrobenzaldehyde (B105151) | Schiff Base | Antibacterial, Antifungal, Antimalarial, Anti-HIV |

| 4-Hydroxy-3-nitrobenzaldehyde (B41313) | Hydrazone | Antibacterial, Antifungal |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | Hydrazone | Antibacterial, Antifungal |

This table is illustrative and based on findings for structurally related compounds, suggesting the potential for similar activities in derivatives of this compound.

Synthesis of Scaffolds for Anti-inflammatory Agents

Hydrazone derivatives, in particular, have shown promise as scaffolds for the development of new anti-inflammatory agents. The anti-inflammatory activity of these compounds is often attributed to their ability to interfere with inflammatory pathways. While specific research on the anti-inflammatory properties of this compound derivatives is limited, the broader class of hydrazones derived from substituted benzaldehydes has been a subject of interest in this field.

Design of Antimicrobial and Antifungal Compounds via Targeted Derivatization

The development of new antimicrobial and antifungal agents is a critical area of research. Schiff bases and hydrazones derived from various substituted benzaldehydes have been extensively investigated for their potential to combat microbial and fungal infections. The mode of action of these compounds is often linked to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Research on related compounds, such as 2-hydroxy-3-nitrobenzaldehyde, has shown that their Schiff base derivatives exhibit interesting antibacterial and antifungal activities. Similarly, hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde have been synthesized and evaluated for their antimicrobial properties. These findings suggest that derivatives of this compound could also possess significant antimicrobial and antifungal potential, warranting further investigation.

Exploration of Antineoplastic Activities and Kinase Receptor Interactions in Cancer Research

The search for novel anticancer agents is a major focus of medicinal chemistry. Schiff bases derived from salicylaldehyde (B1680747) and its analogues have been reported to exhibit anticancer activity. The mechanism of action is often multifaceted and can involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of enzymes crucial for tumor growth.

Identification of Enzyme Inhibitors and Their Mechanism of Action

Enzyme inhibition is a key strategy in the development of many therapeutic agents. Derivatives of substituted benzaldehydes have been explored as inhibitors of various enzymes. For instance, hydroxybenzaldoximes, which can be synthesized from hydroxybenzaldehydes, have been identified as competitive inhibitors of enzymes such as E. coli 1-deoxy-D-xylulose-5-phosphate synthase, a key enzyme in a bacterial metabolic pathway. While this research did not specifically use this compound, it highlights the potential for its derivatives to act as enzyme inhibitors.

Advanced Applications in Analytical Chemistry

Beyond its role in medicinal chemistry, this compound and its derivatives have potential applications in analytical chemistry. Nitrobenzaldehydes, in general, are known to be useful as reagents in various analytical methods. For example, 2-nitrobenzaldehyde (B1664092) serves as a photochemical actinometer for measuring ultraviolet light doses in drug photostability testing. While specific analytical applications for this compound have not been detailed in the available literature, its structural features suggest potential for use in the development of new analytical reagents and sensors.

Development of Reagents for Selective Detection and Quantification of Metal Ions

There is currently no available scientific literature that details the use of this compound as a reagent for the selective detection and quantification of metal ions. Research on related salicylaldehyde derivatives often highlights their capacity to form coordination complexes with various metal ions, leading to colorimetric or fluorometric changes. However, specific studies demonstrating this capability for the title compound are absent.

Fabrication of Fluorescent Probes and Chemosensors

The potential of this compound in the fabrication of fluorescent probes and chemosensors has not been explored in published research. The inherent functionalities—a phenolic hydroxyl group, an aldehyde, and a nitro group—suggest a potential for designing sensor molecules. For instance, the formation of Schiff bases by reacting the aldehyde with various amines is a common strategy for creating chemosensors. Nevertheless, no studies have been found that utilize this compound for this purpose.

Design of pH-Responsive Optical Switches and Acidochromic Molecules

Detailed research into the application of this compound for designing pH-responsive optical switches or its characterization as an acidochromic molecule is not present in the current body of scientific literature. The acidic proton of the hydroxyl group and the electron-withdrawing nitro group could theoretically impart pH-sensitive properties, but experimental validation and reporting are currently unavailable.

Utility in Materials Science and Functional Polymers

Precursors for Advanced Polymeric Materials and Coatings

Synthesis of High-Performance Dyes and Pigments with Tunable Optical Properties

There are no available studies on the synthesis of high-performance dyes and pigments derived from this compound. The chromophoric and auxochromic groups present in the molecule suggest its potential as a building block for colorants, but this has not been experimentally pursued or reported in the literature.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The application of this compound as a ligand for the design of Metal-Organic Frameworks (MOFs) or coordination polymers has not been described in published research. While related benzaldehyde derivatives are utilized for this purpose, the specific steric and electronic effects of the dimethyl and nitro substitution pattern on the coordination chemistry of this particular ligand have yet to be investigated.

Catalytic Applications of this compound Remain an Unexplored Frontier in Chemical Research

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the catalytic applications and mechanistic investigations of the chemical compound this compound. While the broader class of nitrobenzaldehyde derivatives and their Schiff base complexes are subjects of considerable interest in catalysis, this particular substituted molecule appears to be a largely uncharted territory in this field.

Research into related compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) and other nitro-substituted salicylaldehydes, demonstrates the potential of this class of molecules to act as versatile ligands in the formation of catalytically active metal complexes. nih.govresearchgate.net These complexes have shown promise in a variety of organic transformations, including oxidation and reduction reactions. nih.govresearchgate.netrsc.org For instance, molybdenum complexes derived from 2-hydroxy-5-nitrobenzaldehyde have been investigated as catalysts for the epoxidation of cyclooctene (B146475) and the oxidation of linalool. nih.govresearchgate.net

Furthermore, the reduction of nitroaromatic compounds, a reaction of significant industrial and environmental importance, is often catalyzed by metal complexes. acs.orgnih.gov Schiff bases, which can be readily synthesized from aldehydes like this compound, are well-known for their ability to form stable and catalytically active coordination compounds with a variety of metals. nih.govresearchgate.net These Schiff base complexes have been employed in a range of catalytic reactions.

The study of nitrobenzaldehyde derivatives extends to their use as intermediates in the synthesis of various valuable chemicals. psu.edu Mechanistic studies on the reactions involving the nitro and aldehyde groups are crucial for optimizing reaction conditions and developing more efficient catalytic systems. acs.org

However, despite the rich chemistry of its parent structures, specific data on the catalytic activity, efficiency, and mechanistic pathways for this compound is not available in the current body of scientific literature. The presence of the methyl and nitro groups on the benzene (B151609) ring would undoubtedly influence the electronic and steric properties of the molecule, and consequently, the catalytic behavior of its potential metal complexes. The lack of research in this area presents an open opportunity for future investigation into the synthesis and catalytic evaluation of this specific compound and its derivatives.

Structure Activity and Structure Property Relationship Sar/spr Profiling of Derivatives

Systematic Investigation of Substituent Effects on Biological Efficacy

The biological activity of derivatives of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is profoundly influenced by the nature and position of various substituents. Studies on Schiff base derivatives, formed by the condensation of the aldehyde with different amines, have demonstrated that even subtle changes to the molecular structure can lead to significant variations in biological efficacy.

For instance, the introduction of different functional groups on the amine moiety of the Schiff base can modulate the compound's antimicrobial and anticancer activities. Research has shown that the presence of electron-withdrawing or electron-donating groups can alter the electronic distribution within the entire molecule, thereby affecting its ability to interact with biological targets.

A systematic investigation into a series of Schiff base ligands derived from a substituted salicylaldehyde (B1680747) and their copper(II) complexes revealed that the nature of the substituent on the salicylaldehyde ring impacts the antioxidant activity. While not a direct derivative of this compound, the principles observed are applicable. The study highlighted that the position and electronic nature of substituents influence the radical scavenging ability of the compounds.

Stereoelectronic and Steric Effects Influencing Chemical Reactivity and Product Selectivity

The chemical reactivity of this compound and its derivatives is governed by a delicate balance of stereoelectronic and steric effects. The aldehyde functional group is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. However, the presence of the hydroxyl and two methyl groups on the benzene (B151609) ring introduces steric hindrance that can influence the approach of reactants and, consequently, the selectivity of the reaction.

The intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen can also play a significant role in modulating its reactivity. This interaction can decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles.

In the formation of Schiff bases, the steric bulk of the reacting amine can affect the rate of reaction and the stability of the resulting imine. Amines with bulky substituents near the nitrogen atom may react more slowly or not at all due to steric clashes with the methyl groups and the nitro group on the benzaldehyde (B42025) ring.

Furthermore, in reactions involving the aromatic ring itself, such as nucleophilic aromatic substitution, the existing substituents will direct the incoming group to specific positions. The strong electron-withdrawing nature of the nitro and aldehyde groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions ortho and para to the nitro group.

The Role of Aromaticity, Conjugation, and Electronic Distribution on Optical Properties

The extent of the π-conjugated system is a critical determinant of the wavelength of maximum absorption (λmax). Extending the conjugation, for example, by forming Schiff bases with aromatic amines, typically results in a bathochromic (red) shift in the absorption spectrum. This is due to the delocalization of π-electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on similar nitro-substituted salicylaldehyde derivatives have shown that the nature of the substituent can fine-tune the NLO response. The combination of a strong donor (like a hydroxyl group) and a strong acceptor (like a nitro group) on the aromatic ring enhances the molecular hyperpolarizability, a key factor for NLO materials. The electronic distribution, and thus the optical properties, can be further manipulated by the solvent polarity, a phenomenon known as solvatochromism.

The table below summarizes the expected impact of different structural modifications on the optical properties of this compound derivatives.

| Structural Modification | Effect on Conjugation | Expected Impact on λmax | Rationale |

| Formation of Schiff base with aliphatic amine | Minor extension | Slight red shift | Extension of the π-system through the C=N bond. |

| Formation of Schiff base with aromatic amine | Significant extension | Significant red shift | Delocalization of π-electrons over both aromatic rings. |

| Introduction of electron-donating groups on the amine moiety | Increased charge transfer | Red shift | Enhanced push-pull effect across the conjugated system. |

| Introduction of electron-withdrawing groups on the amine moiety | Decreased charge transfer | Blue shift | Reduced push-pull effect across the conjugated system. |

Detailed Analysis of Intermolecular and Intramolecular Interactions, including Hydrogen Bonding and π-π Stacking, in Governing Biological Recognition and Crystal Packing

The three-dimensional arrangement of molecules in the solid state and their interaction with biological receptors are dictated by a complex network of intermolecular and intramolecular forces. In derivatives of this compound, hydrogen bonding and π-π stacking are particularly influential.

Intramolecular Interactions: A prominent feature in the parent compound and many of its derivatives is the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde or the imine nitrogen in Schiff bases. This interaction pre-organizes the molecule into a specific conformation, which can be crucial for its recognition by a biological target.

Intermolecular Interactions:

Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds play a pivotal role in the formation of supramolecular architectures. The nitro group, being a good hydrogen bond acceptor, can interact with C-H donors from neighboring molecules. If other hydrogen bond donors or acceptors are present in the derivative, a more extensive and complex hydrogen bonding network can be established, influencing properties like melting point, solubility, and crystal density. For instance, in the crystal structure of a related compound, 5-(diethylamino)-2-(5-methyl-3-nitro-2-oxidobenzylideneamino)benzoate, C-H···O and C-H···π interactions are observed, contributing to the stability of the crystal packing.

π-π Stacking: The aromatic rings of these compounds can engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the electron-poor π-system of an adjacent molecule. The presence of the electron-withdrawing nitro group can polarize the aromatic ring, favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion. These interactions are significant in determining the crystal packing and can also be important in the binding of the molecule to the active sites of proteins, which often contain aromatic amino acid residues.

The interplay of these various non-covalent interactions results in the specific crystal packing adopted by each derivative, which in turn affects its physicochemical properties. A detailed analysis of the crystal structures of these compounds provides invaluable insights into how subtle changes in the molecular structure can have a profound impact on the resulting supramolecular assembly and, by extension, its biological function.

Future Research Trajectories and Unresolved Challenges

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh nitrating agents like mixtures of concentrated nitric and sulfuric acids, which pose significant environmental and safety risks. researchgate.netoatext.com Future research must prioritize the development of green and sustainable synthetic routes for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde.

Key research objectives include:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents is crucial. The use of copper nitrate (B79036), which has been shown to produce high yields of m-nitrobenzaldehyde with fewer waste products, could be a viable alternative. google.com This method can reduce the formation of unwanted byproducts and is more environmentally friendly due to the potential for catalyst recovery. google.com

Green Solvents and Catalysts: The exploration of eco-friendly solvent systems is essential. Research into using emerging green solvents like cyclopentyl methyl ether (CPME), which has been successful in the synthesis of other nitro compounds, could significantly decrease the environmental impact. rsc.org Furthermore, employing solid-supported catalysts or metal-Schiff base catalysts with green oxidants like hydrogen peroxide could lead to cleaner reaction profiles and easier product purification. google.com

Process Intensification: The adoption of technologies like microreactors could offer enhanced safety and control over highly exothermic nitration reactions. researchgate.net Continuous flow processes in microreactors can improve heat and mass transfer, leading to higher yields and selectivity while minimizing the risks associated with scaling up batch reactions. researchgate.net

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages | Reference Example |

|---|---|---|---|

| Alternative Nitrating Agents | Use of copper nitrate or other metal nitrates as a milder source for the nitro group. | Higher selectivity, reduced acid waste, potential for catalyst recycling. | Synthesis of m-nitrobenzaldehyde. google.com |

| Green Catalysis | Employing metal-Schiff base catalysts with hydrogen peroxide as the oxidant. | Environmentally benign oxidant, milder reaction conditions, increased safety. | General synthesis of nitrobenzaldehydes. google.com |

| Eco-Friendly Solvents | Replacing volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME). | Reduced environmental footprint (E-factor), simplified work-up procedures. | Synthesis of β-nitro ketones. rsc.org |

| Microreactor Technology | Performing the nitration in a continuous flow microreactor system. | Superior temperature control, enhanced safety for exothermic reactions, improved yield and selectivity. | Nitration of benzaldehyde (B42025) and benzyl (B1604629) alcohol. researchgate.net |

Exploration of Novel Derivatization Pathways for Multifunctional Molecules

The functional groups of this compound serve as reactive handles for extensive derivatization, enabling the creation of novel molecules with potentially diverse functionalities. The aldehyde group, in particular, is a versatile starting point for forming new carbon-nitrogen and carbon-carbon bonds.

Future research should focus on:

Hydrazone Synthesis: Reacting the aldehyde with hydrazides can produce hydrazone derivatives. Related dinitro-hydroxy-benzaldehyde compounds have been used to synthesize cyanoacetohydrazide derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-tubercular, and anticonvulsant properties. oatext.comoatext.com Exploring similar pathways for this compound could yield new pharmacologically active agents.

Schiff Base Formation: Condensation with various primary amines can lead to a library of Schiff bases. These compounds are known for their coordination chemistry and applications in catalysis and materials science.

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules by linking the benzaldehyde scaffold to other pharmacophores. For instance, new multifunctional agents for Alzheimer's disease have been developed by conjugating quinoline (B57606) derivatives with antioxidant moieties like butylated hydroxytoluene (BHT). nih.gov Applying a similar design principle could lead to derivatives of this compound with tailored therapeutic profiles.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent Class | Potential Product Class | Potential Application Area | Reference Example |

|---|---|---|---|---|

| Condensation | Hydrazides (e.g., 2-cyanoacetohydrazide) | Hydrazones | Medicinal Chemistry (antimicrobial, antitumor) | Synthesis from 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com |

| Condensation | Primary Amines | Schiff Bases (Imines) | Catalysis, Materials Science | General organic synthesis principle. |

| Reductive Amination | Amines + Reducing Agent (e.g., NaBH₄) | Substituted Amines | Pharmaceutical Intermediates | Synthesis of BHT-quinoline conjugates. nih.gov |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Alkenes | Dyes, Functional Polymers | Standard organic reaction. |

Integration of Machine Learning and AI in Compound Design and Activity Prediction

For a molecule like this compound with limited published data, computational approaches are invaluable. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery process by predicting properties and guiding experimental efforts, thereby saving time and resources.

Key areas for integration include:

Property Prediction: AI models can be trained on large chemical datasets to predict the physicochemical properties, bioactivity, and toxicity of novel compounds from their 2D structure alone. nih.govarxiv.org Such models could provide initial estimates for the properties of this compound and its derivatives.

Retrosynthesis and Reaction Prediction: AI-driven retrosynthesis tools can propose viable synthetic pathways by learning from vast databases of chemical reactions. engineering.org.cn This can help identify the most efficient and economical routes to the target molecule and its derivatives. Recent advances in ML also allow for the prediction of reaction yields under various conditions, which can help optimize synthetic protocols. rsc.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By using the this compound scaffold as a starting point, these models could generate novel derivatives optimized for specific biological targets, such as enzymes or receptors, opening new avenues in drug discovery. nih.govmanufacturingchemist.com

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The structural motifs within this compound suggest potential applications beyond traditional uses of nitroaromatics. Future research should aim to explore its utility and that of its derivatives in interdisciplinary fields.

Potential application areas to investigate:

Agrochemicals: Nitroaromatic compounds are precursors to various pesticides. researchgate.net Derivatives of the title compound could be screened for herbicidal, fungicidal, or insecticidal activity. For example, related hydroxy-methoxy-benzaldehydes have shown antifungal activity against agricultural pathogens like Fusarium graminearum. frontiersin.org

Materials Science: The presence of polar nitro and hydroxyl groups, combined with the aromatic ring, makes the molecule a candidate for creating functional materials. Derivatives could be explored for applications as dyes, nonlinear optical materials, or components of liquid crystals.

Medicinal Chemistry: As discussed, derivatization can lead to new therapeutic agents. oatext.com The core structure could be a building block for inhibitors of specific enzymes or for agents that target protein-protein interactions, areas of high interest in modern pharmacology.

Addressing Scalability and Economic Viability in Synthetic Processes

For any compound to move from laboratory curiosity to industrial relevance, its synthesis must be scalable and economically viable. The challenges associated with the synthesis of this compound are representative of those for many fine chemicals.

Future work must address:

Cost of Raw Materials: The economic feasibility will heavily depend on the cost and availability of the starting materials. Syntheses that utilize cheaper, readily available precursors will be favored for large-scale production. ijpsonline.com

Process Optimization and Yield: Maximizing the reaction yield is paramount. This involves optimizing parameters such as temperature, pressure, reaction time, and catalyst loading. A single-step reaction with a high yield is often more economically attractive than a multi-step process. ijpsonline.com

Waste Reduction and Catalyst Recycling: The economic and environmental cost of a process is significantly influenced by waste generation. Implementing strategies like catalyst recycling, as demonstrated in some m-nitrobenzaldehyde syntheses, can drastically improve the economic outlook and sustainability of the process. google.com

Safety in Scale-Up: Nitration reactions can be highly exothermic and present significant safety hazards on an industrial scale. psu.edu Developing inherently safer processes, potentially through the use of continuous flow reactors, is critical for successful and responsible manufacturing. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration and formylation reactions. For example, nitration of a dimethyl-substituted phenolic precursor followed by controlled aldehyde group introduction. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄), and maintaining temperatures below 50°C to avoid over-nitration. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Reaction conditions for analogous nitrobenzaldehydes suggest that pH control (neutral to mildly acidic) minimizes side-product formation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with UV detection (λ ≈ 270–320 nm for nitro-aromatics) and compare retention times against standards.

- Structural Confirmation :

- NMR : ¹H NMR to confirm aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–8.5 ppm), and hydroxyl group (δ 10–12 ppm, broad).

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected at m/z 225.06 for C₉H₉NO₄). Cross-reference with PubChem data for analogous nitrobenzaldehydes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify melting point variations and thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate with crystallographic data (e.g., unit cell parameters) to rule out polymorphism. For purity verification, combine elemental analysis with chromatographic methods. Refer to standardized protocols from NIST for reproducible measurements .

Q. What crystallographic approaches are suitable for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for structure refinement, leveraging its robust algorithms for handling nitro and hydroxyl groups. Key steps:

- Grow high-quality crystals via slow evaporation (solvent: acetone/hexane).

- Collect data at low temperature (100 K) to minimize thermal motion.

- Refine anisotropic displacement parameters for nitro and aldehyde groups.

- Validate hydrogen bonding (e.g., O–H···O interactions) using SHELXPRO .

Q. How can researchers evaluate the biological activity of this compound using in vitro assays?

- Methodological Answer : Design dose-response experiments for target enzymes or cell lines. For example:

- Enzyme Inhibition : Test against oxidoreductases (e.g., cytochrome P450) using spectrophotometric assays (NADH/NADPH depletion).

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on mammalian cell lines (IC₅₀ calculation). Ensure solvent controls (DMSO ≤1% v/v) and triplicate measurements. Analogous nitrobenzaldehydes show bioactivity dependent on nitro group positioning .

Q. What advanced spectroscopic methods are recommended for analyzing the electronic effects of the nitro group in this compound?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of nitrogen (N 1s) to assess nitro group electron-withdrawing effects.

- Raman Spectroscopy : Identify vibrational modes of NO₂ (stretching at ~1350 cm⁻¹) and correlate with Hammett substituent constants.

- UV-Vis : Measure λmax shifts in polar vs. nonpolar solvents to study solvatochromism. Reference studies on 3-nitrobenzaldehyde derivatives for comparative analysis .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track nitro group reduction by LC-MS.

- Solution Stability : Test in buffers (pH 2–12) at 25°C; quantify aldehyde oxidation products (e.g., carboxylic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.